Flazasulfuron

Catalog No.
S593071
CAS No.
104040-78-0
M.F
C13H12F3N5O5S
M. Wt
407.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flazasulfuron

CAS Number

104040-78-0

Product Name

Flazasulfuron

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]sulfonylurea

Molecular Formula

C13H12F3N5O5S

Molecular Weight

407.33 g/mol

InChI

InChI=1S/C13H12F3N5O5S/c1-25-8-6-9(26-2)19-11(18-8)20-12(22)21-27(23,24)10-7(13(14,15)16)4-3-5-17-10/h3-6H,1-2H3,(H2,18,19,20,21,22)

InChI Key

HWATZEJQIXKWQS-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC

Solubility

In octanol 0.2, methanol 4.2, acetone 22.7, dichloromethane 22.1, ethyl acetate 6.9, toluene 0.56, acetonitrile 8.7 (all in g/L, 25 °C); in hexane 0.5 mg/L at 25 °C
Solubility at 20 °C (w/w%): Acetone 1.2%; toluene 0.06%; at 25 °C (w/v%): acetic acid 0.67%
In water, 4.1 ppm (pH 1)
In water, 0.027 (pH 5), 2.1 (pH 7) (g/L, 25 °C)

Synonyms

N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)-2-pyridinesulfonamide; 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-trifluoromethyl-2-pyridylsulfonyl)urea; Chikara; Katana; OK 1166; SL 160; Shibagen;

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC

Flazasulfuron is a selective herbicide belonging to the sulfonylurea class, which disrupts plant growth by inhibiting an enzyme called acetolactate synthase (ALS) []. This enzyme plays a crucial role in the production of essential amino acids in plants [].

Mode of Action

Studies have explored the specific mode of action of flazasulfuron on targeted weeds. Research suggests that flazasulfuron binds to the ALS enzyme, preventing it from converting pyruvate and acetoacetate into acetohydroxybutyrate, a vital intermediate step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) [, ]. This leads to an imbalance of amino acids within the plant, ultimately hindering protein synthesis and cell division, which are essential for plant growth and survival [, ].

Target Plants and Weed Control

Flazasulfuron exhibits selective herbicidal activity, meaning it can control specific weeds while having minimal impact on desired plants []. Scientific research has investigated the efficacy of flazasulfuron against various weed species.

  • Target weeds: Studies have shown that flazasulfuron can effectively control a broad spectrum of annual and perennial weeds, including grasses, sedges, and broadleaf weeds [, ].
  • Application timing: Research suggests that the timing of flazasulfuron application can influence its effectiveness. Some studies indicate that pre-emergence application, before weeds emerge from the soil, can be particularly successful for controlling certain weeds [, ].

Combination with other herbicides

Research has also explored the potential benefits of combining flazasulfuron with other herbicides to achieve broader weed control or overcome potential resistance issues [].

  • Improved efficacy: Studies have shown that tank-mixing flazasulfuron with other herbicides, such as glyphosate, can improve its overall weed control spectrum and effectiveness against certain weed species [].
  • Resistance management: Combining flazasulfuron with herbicides with different modes of action can be a strategy for delaying the development of herbicide resistance in weed populations [].

Flazasulfuron is a selective herbicide primarily used for the control of various weeds in agricultural settings. Its chemical formula is C₁₃H₁₂F₃N₅O₅S, and it is classified as a sulfonylurea compound. Flazasulfuron acts by inhibiting specific enzymatic pathways involved in plant growth, particularly affecting protein synthesis and cell division in target plants. The compound is characterized by its trifluoromethyl group, which enhances its herbicidal activity and stability in various environmental conditions .

Flazasulfuron acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants [, ]. ALS plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting ALS, flazasulfuron disrupts amino acid synthesis, leading to stunted plant growth and ultimately death [].

, including hydrolysis and alcoholysis.

  • Hydrolysis: At varying pH levels (5 to 11), flazasulfuron can be hydrolyzed at 30 °C, leading to the formation of urea after the elimination of sulfur dioxide (SO₂) .
  • Alcoholysis: This reaction produces high yields of the corresponding carbamate and aminopyrimidine derivatives, indicating its susceptibility to nucleophilic attack by alcohols .

These reactions are significant for understanding the compound's stability and degradation pathways in the environment.

Flazasulfuron exhibits potent herbicidal activity through its mechanism of action that inhibits protein synthesis. Upon application, it disrupts growth processes in treated weeds, leading to stunted growth and eventual death. The herbicide is particularly effective against broadleaf weeds and some grasses, making it valuable in crop management strategies .

The rapid onset of action is attributed to its ability to interfere with amino acid biosynthesis pathways, thereby affecting cellular functions crucial for plant development.

The synthesis of flazasulfuron involves a multi-step chemical reaction. A common method includes the reaction of 2-sulfamoylchloride-3-trifluoromethylpyridine with 2-amino-4,6-dimethoxypyrimidine. This process yields flazasulfuron through the formation of key intermediates that undergo further transformations to achieve the final product .

Flazasulfuron is primarily used as a herbicide in agriculture. Its applications include:

  • Pre-emergence and post-emergence treatments: Effective in controlling weed populations before and after they emerge from the soil.
  • Crop protection: Utilized in various crops such as rice and other cereals to enhance yield by reducing competition from weeds .

The selective nature of flazasulfuron allows it to target specific weed species while minimizing harm to desirable crops.

Research on interaction studies involving flazasulfuron indicates that it can interact with various soil components and environmental factors:

  • Soil Interaction: Flazasulfuron's half-life in soil ranges from 13 to 16 days, with chemical hydrolysis being a principal degradation pathway .
  • Environmental Impact: Studies have shown that flazasulfuron can affect non-target organisms, necessitating careful management practices to mitigate potential ecological risks .

Understanding these interactions is crucial for developing effective application strategies that maximize efficacy while minimizing environmental impact.

Flazasulfuron shares structural and functional similarities with other sulfonylurea herbicides. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
GlyphosateC₃H₁₈N₃O₅PBroad-spectrum herbicide; non-selective
Sulfometuron methylC₁₂H₁₅N₃O₄SSelective for certain grasses; lower toxicity
ImazapyrC₁₄H₁₈N₄O₄Systemic action; affects amino acid synthesis

Uniqueness of Flazasulfuron: Unlike glyphosate, which is non-selective, flazasulfuron specifically targets certain weed species while sparing crops. Its unique trifluoromethyl group also contributes to its enhanced stability and efficacy compared to other sulfonylureas.

Color/Form

White, crystalline solid

XLogP3

2

Density

1.606 at 20 °C

LogP

log Kow = 1.08

Odor

Odorless

Melting Point

180.0 °C
164-166 °C

UNII

3SB13WWV30

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.81X10-10 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

104040-78-0

Wikipedia

Flazasulfuron

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Flazasulfuron is produced by reaction of 2-sulfamoylchloride-3-trifluoromethylpyridine with 2-amino-4,6-dimethoxypyrimidine.

Storage Conditions

Keep out of reach of children and animals. Store in original containers only. Store in a cool, dry place and avoid excess heat. Carefully open containers. After partial use, fold and roll back bags, clamp and close tightly. Do not put concentrate or dilute material into food or drink containers. Do not contaminate other pesticides, fertilizers, water, food or feed by storage or disposal. /Katana Turf Herbicide/

Stability Shelf Life

DT50 in water 17.4 hr (pH 4); 16.6 days (pH 7); 13.1 days (pH 9) (all 22 °C).

Dates

Modify: 2023-08-15

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